Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate
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Overview
Description
Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonates, azo groups, and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions such as temperature, pH, and reaction time. Large-scale synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying various biological processes and interactions at the molecular level.
Medicine
In medicine, the compound may have potential applications as a drug or diagnostic agent. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and sulfonated aromatic compounds. Examples include:
- Trisodium 1-(4-sulfonatophenylazo)-2-naphthol-3,6-disulfonate
- Trisodium 1-(2-sulfonatophenylazo)-2-naphthol-3,6-disulfonate
Uniqueness
What sets Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Biological Activity
Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex pyrazole derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with various functional groups, including sulfonate and carbonyl moieties. This structural diversity is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis through upregulation of p53 |
MCF7 | 4.2 | Inhibition of EGFR signaling pathway |
A549 | 6.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through various pathways, including the modulation of key proteins involved in cell survival and death.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties , which are essential for reducing oxidative stress associated with various diseases. The antioxidant activity was assessed using the DPPH scavenging assay, revealing an IC50 value of approximately 15 µM, indicating strong radical scavenging capabilities.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, the compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis by activating pro-apoptotic proteins such as p53 while inhibiting anti-apoptotic factors like Bcl-2.
- Inhibition of Signaling Pathways : The compound disrupts critical signaling pathways (e.g., EGFR), which are often overactive in cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a study involving HeLa cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls.
- Case Study 2 : A murine model of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated animals.
Properties
CAS No. |
94021-09-7 |
---|---|
Molecular Formula |
C22H12Cl2N7Na3O10S2 |
Molecular Weight |
738.4 g/mol |
IUPAC Name |
trisodium;1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15Cl2N7O10S2.3Na/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38;;;/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
HYBWAGNQHLFFAQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)[O-])NC(=O)C2=CC(=NN=C2Cl)Cl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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